molecular formula C13H16O2 B11895953 4,6,7-Trimethyl-5,8-dihydronaphthalene-1,2-diol

4,6,7-Trimethyl-5,8-dihydronaphthalene-1,2-diol

Cat. No.: B11895953
M. Wt: 204.26 g/mol
InChI Key: YMTCFTMKYKMQCX-UHFFFAOYSA-N
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Description

4,6,7-Trimethyl-5,8-dihydronaphthalene-1,2-diol is an organic compound with the molecular formula C13H16O2 It is a derivative of naphthalene, characterized by the presence of three methyl groups and two hydroxyl groups on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,7-Trimethyl-5,8-dihydronaphthalene-1,2-diol typically involves the following steps:

    Starting Material: The synthesis begins with naphthalene or a substituted naphthalene derivative.

    Hydroxylation: The hydroxyl groups are introduced via hydroxylation reactions, which can be performed using reagents such as hydrogen peroxide in the presence of a catalyst like iron(III) chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale methylation and hydroxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, pressure regulation, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

4,6,7-Trimethyl-5,8-dihydronaphthalene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 4,6,7-trimethyl-5,8-dihydronaphthalene-1,2-quinone.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

4,6,7-Trimethyl-5,8-dihydronaphthalene-1,2-diol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,6,7-Trimethyl-5,8-dihydronaphthalene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the compound’s biological activity. The methyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,1,6-Trimethyl-1,2-dihydronaphthalene: Similar structure but lacks hydroxyl groups.

    1,5,8-Trimethyl-1,2-dihydronaphthalene: Similar structure with different methyl group positions.

    2,5,8-Trimethyl-1,2-dihydronaphthalene: Another isomer with different methyl group positions.

Uniqueness

4,6,7-Trimethyl-5,8-dihydronaphthalene-1,2-diol is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

4,6,7-trimethyl-5,8-dihydronaphthalene-1,2-diol

InChI

InChI=1S/C13H16O2/c1-7-4-10-9(3)6-12(14)13(15)11(10)5-8(7)2/h6,14-15H,4-5H2,1-3H3

InChI Key

YMTCFTMKYKMQCX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC2=C(C1)C(=CC(=C2O)O)C)C

Origin of Product

United States

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